2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a benzodioxole moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, which can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia. The benzodioxole moiety is introduced via a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with the imidazole intermediate. The final step involves the coupling of the fluorophenyl group and the acetamide moiety under controlled conditions, often using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzodioxole and fluorophenyl groups may enhance binding affinity and selectivity towards certain biological targets, modulating signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,3-benzodioxol-5-yl)-1-phenylimidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide: Lacks the fluorine atom, which may affect its binding affinity and biological activity.
2-[4-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical reactivity and pharmacokinetic properties.
Uniqueness
The presence of the fluorophenyl group in 2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O4S/c1-31-21-5-3-2-4-19(21)27-24(30)14-34-25-28-20(13-29(25)18-9-7-17(26)8-10-18)16-6-11-22-23(12-16)33-15-32-22/h2-13H,14-15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWRJHOPJCPFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC(=CN2C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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